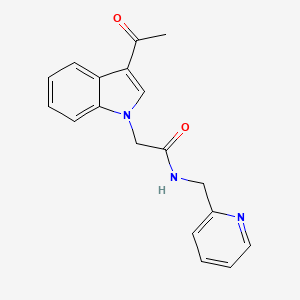

2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13(22)16-11-21(17-8-3-2-7-15(16)17)12-18(23)20-10-14-6-4-5-9-19-14/h2-9,11H,10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCQOGNBFLUDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

Attachment of Pyridinylmethyl Group: The final step involves the reaction of the acetylated indole with 2-pyridinemethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Biological Activities

-

Antitumor Activity

- Research indicates that indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, particularly solid tumors such as colon and lung cancers . The mechanism of action often involves apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects

- Indole-based compounds have also been studied for their anti-inflammatory properties. They may modulate inflammatory pathways, potentially serving as therapeutic agents in conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Properties

- Some derivatives of indole are recognized for their antimicrobial activity against a range of bacteria and fungi. This characteristic makes them candidates for developing new antibiotics or antifungal agents.

Case Study 1: Antitumor Efficacy

A study published in Proceedings of the American Association for Cancer Research highlighted the efficacy of similar indole derivatives against colorectal cancer. The compound was tested in vitro and showed promising results in inhibiting tumor cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on related indole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Pyridinylmethyl vs. Benzimidazole : The target compound’s pyridinylmethyl group (electron-deficient) may favor interactions with cationic residues in enzymes, whereas benzimidazole derivatives (e.g., ) exhibit stronger DNA intercalation due to aromatic planar systems.

- Thiazole/Thiazolopyridine Additions : Compounds like and leverage sulfur-containing heterocycles to enhance redox activity and metal chelation, broadening antimicrobial applications.

- Triazolopyridine Moieties : The fused triazole-pyridine system in improves binding specificity to kinase targets compared to simpler pyridine derivatives.

- Solubility Modifiers: Hydroxyethoxy () and diethylamino () groups address pharmacokinetic challenges common in indole derivatives, such as poor aqueous solubility.

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, drawing from diverse research sources.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving indole derivatives and acetamides. The process typically includes the use of specific reagents such as acetylating agents and pyridine derivatives. The resulting structure features an indole moiety linked to a pyridine group, which is crucial for its biological activity.

Key Structural Features:

- Molecular Formula: C17H18N2O2

- Molecular Weight: 282.34 g/mol

- InChIKey: GLNJHMPKAYVEOE-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds with indole structures often exhibit significant antioxidant properties. For instance, derivatives similar to 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide have been shown to protect cells against oxidative stress by enhancing the activity of heme oxygenase (HO), an enzyme that mediates cytoprotection against reactive oxygen species (ROS) .

Table 1: Antioxidant Activity Comparison

| Compound | HO Activation | DPPH Inhibition |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide | Moderate | High |

| N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide | High | Moderate |

| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | Low | High |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that indole derivatives can modulate inflammatory pathways, potentially making them useful in treating conditions like chronic obstructive pulmonary disease (COPD). The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Anticancer Potential

Indole-based compounds are known for their anticancer properties. In vitro studies have demonstrated that 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This property is attributed to the compound's ability to interact with cellular receptors and enzymes involved in tumor progression.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

-

Case Study on Antioxidant Activity :

A study evaluated the effects of the compound on oxidative stress markers in human cell lines. Results indicated a significant reduction in malondialdehyde levels, a marker of oxidative damage, suggesting strong antioxidant capabilities. -

Case Study on Anti-inflammatory Effects :

In animal models of inflammation, treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. -

Case Study on Anticancer Activity :

A recent investigation into its effects on breast cancer cells revealed that the compound inhibited cell proliferation and induced apoptosis through upregulation of p53 signaling pathways.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(3-acetyl-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of indole derivatives with pyridine-containing acetamides. Key steps include:

- Acetylation : Introducing the acetyl group to the indole nitrogen under controlled temperatures (e.g., 60–80°C) using acetic anhydride as a reagent .

- Amide coupling : Utilizing coupling agents like EDC/HOBt in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to link the pyridinylmethyl group to the indole-acetyl intermediate .

- Purification : Flash column chromatography or recrystallization to isolate the final product.

- Characterization : Confirmation via H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., acetyl methyl groups at δ 2.2–2.3 ppm and pyridine protons at δ 7.0–8.5 ppm) . C NMR confirms carbonyl (170–175 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : HRMS provides exact mass determination (e.g., molecular ion [M+H] at m/z 336.1601 for analogs) .

- FTIR : Detects functional groups like amide C=O (1650–1680 cm) and indole N-H (3200–3300 cm) .

Q. What biological activities have been explored for this compound?

- Anticancer potential : Structural analogs (e.g., pyrido-pyrimidine derivatives) show activity against cancer cell lines via kinase inhibition or apoptosis induction .

- Antimicrobial properties : Modifications to the acetamide or pyridine moiety enhance activity against Gram-positive bacteria (e.g., S. aureus) .

- Neurological targets : Pyridine-containing analogs exhibit affinity for serotonin or dopamine receptors .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in indole functionalization steps .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while flow reactors reduce side reactions in large-scale syntheses .

- Temperature control : Maintaining 80–110°C during cyclization steps minimizes byproduct formation .

Q. How do structural analogs resolve contradictions in reported biological activities?

- Case study : Fluorinated pyrido-pyrimidines (e.g., 6-fluoro-N-((1s,4s)-...) exhibit stronger anticancer activity than non-fluorinated analogs, suggesting electronegative substituents enhance target binding .

- Data analysis : Compare IC values across analogs with varying substituents (e.g., methoxy vs. chloro groups) to identify structure-activity relationships (SAR) .

Q. What strategies are effective in designing derivatives for selective biological targeting?

- Substituent engineering :

- Pyridine modifications : Adding hydroxyethoxy groups improves solubility and blood-brain barrier penetration for neurological targets .

- Indole substitutions : Chlorine at the 6-position of indole enhances antimicrobial potency by disrupting bacterial membrane integrity .

- Computational modeling : Docking studies with receptors (e.g., EGFR or 5-HT) predict binding affinities before synthesis .

Notes for Experimental Design

- Contradiction mitigation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in biological data .

- Scale-up challenges : Replace batch reactors with continuous flow systems to enhance reproducibility in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.